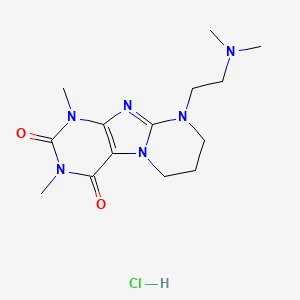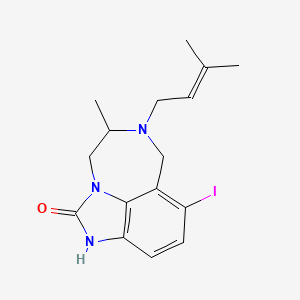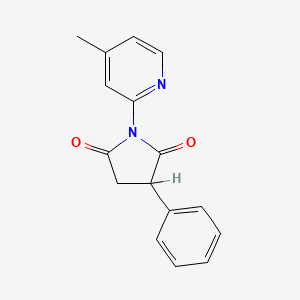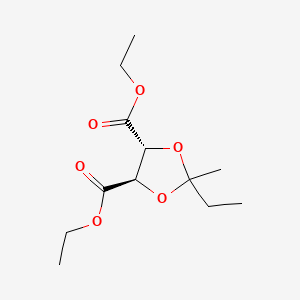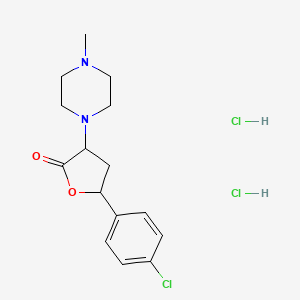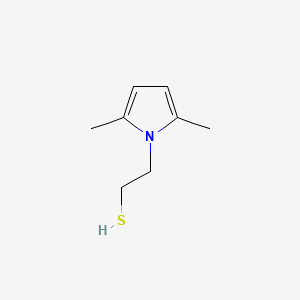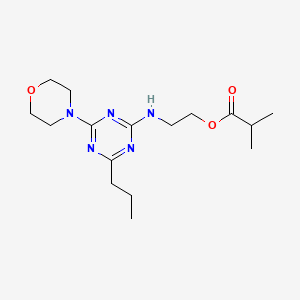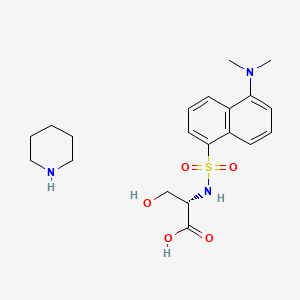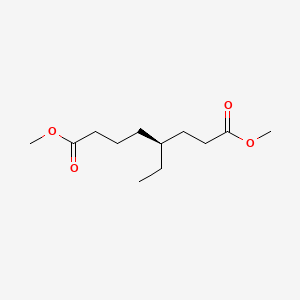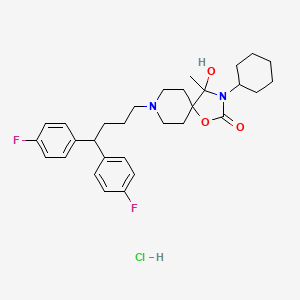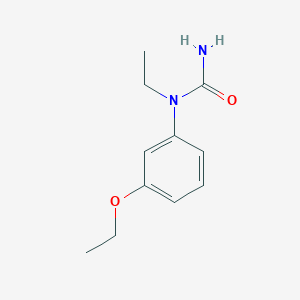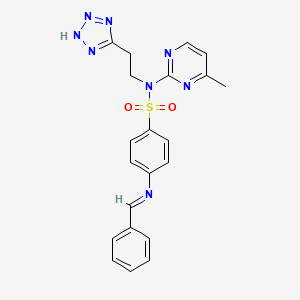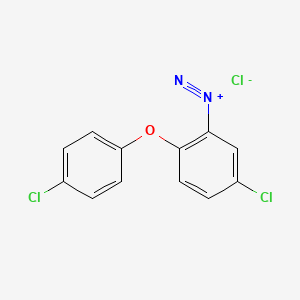
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is a complex organic compound with the molecular formula C9H18O7. It is characterized by the presence of multiple hydroxyl groups, making it a polyol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one typically involves multi-step organic reactions. One common method includes the reaction of formaldehyde with a suitable precursor under controlled conditions to introduce the hydroxymethyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another polyol with similar hydroxyl groups but a different core structure.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups and a quinone structure, used in different chemical applications.
Uniqueness
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is unique due to its specific arrangement of hydroxyl groups and its potential for forming multiple hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions and stability .
Eigenschaften
CAS-Nummer |
84176-67-0 |
|---|---|
Molekularformel |
C9H18O7 |
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
1,5-dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one |
InChI |
InChI=1S/C9H18O7/c10-1-8(2-11,3-12)7(16)9(4-13,5-14)6-15/h10-15H,1-6H2 |
InChI-Schlüssel |
JYQHEXIAVMIWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CO)C(=O)C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


